Cas no 166975-75-3 (1-prolylpiperidine)
1-prolylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidin-1-yl(pyrrolidin-2-yl)methanone
- 1-Piperidinyl(2-pyrrolidinyl)methanone
- Piperidine, 1-(2-pyrrolidinylcarbonyl)- (9CI)
- 1-prolylpiperidine
- 1-prolylpiperidine(SALTDATA: FREE)
- piperidino-pyrrolidin-2-yl-methanone
- 1-piperidyl-pyrrolidin-2-yl-methanone
- 1-piperidyl-(2-pyrrolidinyl)methanone
- piperidin-1-yl-pyrrolidin-2-ylmethanone
- piperidin-1-yl-pyrrolidin-2-yl-methanone
- MFCD09810531
- 166975-75-3
- piperidine, 1-(2-pyrrolidinylcarbonyl)-
- 2-piperidinocarbonylpyrrolidine
- SB46772
- DB-277823
- SCHEMBL3331450
- STL129462
- 1-(PYRROLIDINE-2-CARBONYL)PIPERIDINE
- AKOS000165376
- LS-05095
- VTWSMIPLWRXVEQ-UHFFFAOYSA-N
- 1-(PYRROLIDIN-2-YLCARBONYL)PIPERIDINE
- AKOS016347023
-
- MDL: MFCD09810531
- Inchi: 1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
- InChI Key: VTWSMIPLWRXVEQ-UHFFFAOYSA-N
- SMILES: O=C(C1CCCN1)N1CCCCC1
Computed Properties
- Exact Mass: 182.14204
- Monoisotopic Mass: 182.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
1-prolylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P769078-10mg |
1-prolylpiperidine |
166975-75-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P769078-50mg |
1-prolylpiperidine |
166975-75-3 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P769078-100mg |
1-prolylpiperidine |
166975-75-3 | 100mg |
$ 115.00 | 2022-06-03 | ||
| abcr | AB265228-500 mg |
1-Prolylpiperidine |
166975-75-3 | 500MG |
€195.40 | 2022-03-03 | ||
| abcr | AB265228-1 g |
1-Prolylpiperidine |
166975-75-3 | 1g |
€225.00 | 2022-03-03 | ||
| abcr | AB265228-5 g |
1-Prolylpiperidine |
166975-75-3 | 5g |
€595.00 | 2022-03-03 | ||
| abcr | AB265228-10 g |
1-Prolylpiperidine |
166975-75-3 | 10g |
€965.00 | 2022-03-03 | ||
| abcr | AB265228-500mg |
1-Prolylpiperidine; . |
166975-75-3 | 500mg |
€205.00 | 2024-04-19 | ||
| abcr | AB265228-1g |
1-Prolylpiperidine; . |
166975-75-3 | 1g |
€237.00 | 2024-04-19 | ||
| abcr | AB265228-5g |
1-Prolylpiperidine; . |
166975-75-3 | 5g |
€637.00 | 2024-04-19 |
1-prolylpiperidine Suppliers
1-prolylpiperidine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-prolylpiperidine
Comprehensive Overview of 1-Prolylpiperidine (CAS No. 166975-75-3): Properties, Applications, and Research Insights
1-Prolylpiperidine (CAS No. 166975-75-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique proline-piperidine hybrid structure, serves as a versatile building block in drug discovery and peptide synthesis. Its chiral center and secondary amine functionality make it particularly valuable for designing bioactive molecules targeting neurological and metabolic pathways.
Recent trends in AI-driven drug discovery have highlighted the importance of scaffolds like 1-prolylpiperidine, as computational models prioritize compounds with balanced lipophilicity and hydrogen-bonding capacity. Researchers increasingly search for "piperidine derivatives in CNS drug design" or "proline-based peptide mimetics," reflecting growing interest in this chemical space. The compound's 166975-75-3 identifier frequently appears in patent literature related to GPCR modulators and enzyme inhibitors.
From a synthetic chemistry perspective, 1-prolylpiperidine offers distinct advantages. Its rigid pyrrolidine ring (from proline) combined with the flexible piperidine moiety creates a privileged structure for conformational studies. This duality addresses common search queries like "how to improve peptide metabolic stability" and "scaffolds for allosteric modulator design." The compound's CAS registry number 166975-75-3 serves as a crucial reference across chemical databases and regulatory documentation.
In pharmaceutical applications, 1-prolylpiperidine-containing compounds demonstrate remarkable blood-brain barrier permeability—a hot topic in neuropharmacology circles. This property aligns with current research trends exploring "small molecules for neurodegenerative diseases" and "next-generation cognitive enhancers." The prolyl-piperidine motif appears in several clinical candidates targeting dopamine receptors and sigma-1 proteins, making CAS 166975-75-3 a frequently cited intermediate.
Analytical characterization of 1-prolylpiperidine reveals interesting physicochemical properties. Its logP value (approximately 1.2) and polar surface area (around 40 Ų) position it within the optimal range for orally bioavailable drugs—a key consideration for researchers investigating "RO5-compliant CNS drugs." Advanced techniques like chiral HPLC and X-ray crystallography have been employed to study its stereochemical configuration, addressing common questions about "enantiopure synthesis of proline derivatives."
The commercial availability of 1-prolylpiperidine (166975-75-3) through specialty chemical suppliers has expanded its utility in high-throughput screening libraries. Its inclusion in "fragment-based drug discovery" platforms responds to industry demands for three-dimensional molecular fragments—a trending alternative to flat aromatic systems. This application dovetails with frequent searches for "sp3-rich pharmacophores" and "saturated heterocycles in medicinal chemistry."
From a safety perspective, 1-prolylpiperidine requires standard handling precautions for amine-containing compounds. While not classified as hazardous under major regulatory systems, proper personal protective equipment should be used when handling the material—addressing common laboratory safety queries. The compound's stability profile makes it suitable for automated synthesis platforms, a feature increasingly important for "AI-optimized chemical workflows."
Future research directions for CAS 166975-75-3 derivatives may explore their potential in targeted protein degradation (PROTACs) and covalent inhibitor design—two rapidly growing areas in drug discovery. The molecule's secondary amine could serve as an attachment point for E3 ligase ligands, while its conformational restraint might improve proteolysis targeting chimera specificity. These applications respond to trending searches about "beyond rule of five chemical space" and "new modalities in small molecule drugs."
In summary, 1-prolylpiperidine (CAS No. 166975-75-3) represents a compelling case study in modern medicinal chemistry. Its dual functionality as both a peptidomimetic element and small molecule scaffold addresses multiple current research priorities, from CNS drug delivery to three-dimensional fragment libraries. As pharmaceutical innovation continues emphasizing structural complexity and chiral diversity, this compound's scientific relevance will likely grow further.
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